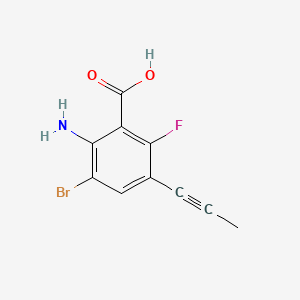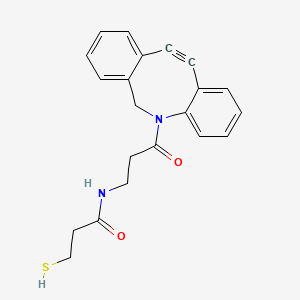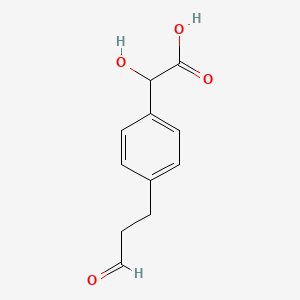
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the benzazepine family, which is known for its diverse pharmacological properties. Initially researched as a potential opioid analgesic, it was later found to possess activity as an agonist at nicotinic acetylcholine receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- involves several steps. One common method includes oxidative cleavage followed by reductive amination. This process typically involves the use of reagents such as sodium periodate for oxidative cleavage and sodium borohydride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can substitute hydrogen atoms in the compound under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Wirkmechanismus
The compound exerts its effects primarily through its action as an agonist at nicotinic acetylcholine receptors. This interaction modulates neurotransmitter release, influencing various physiological processes. The molecular targets include the alpha4beta2 nicotinic receptor subtype, which is implicated in the mechanism of action of smoking cessation aids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine: Shares structural similarities and is used in similar research contexts.
Uniqueness
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is unique due to its specific binding affinity and activity at nicotinic acetylcholine receptors. This specificity makes it a valuable compound for studying the pharmacology of these receptors and developing related therapeutic agents .
Eigenschaften
Molekularformel |
C18H17NO |
|---|---|
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-12-one |
InChI |
InChI=1S/C18H17NO/c20-18-16-11-19(10-13-6-2-1-3-7-13)12-17(18)15-9-5-4-8-14(15)16/h1-9,16-17H,10-12H2 |
InChI-Schlüssel |
XQGXYGPBGODIOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=CC=CC=C3C(C2=O)CN1CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
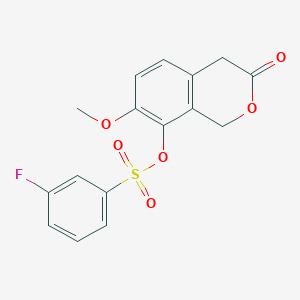
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
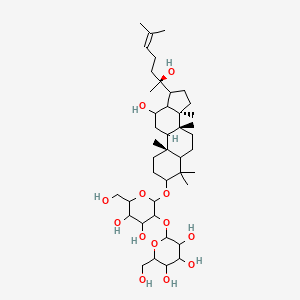

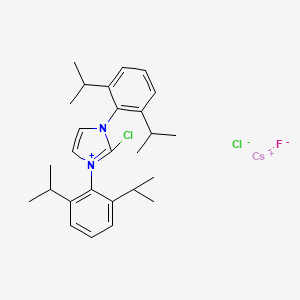
![8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol](/img/structure/B14782677.png)
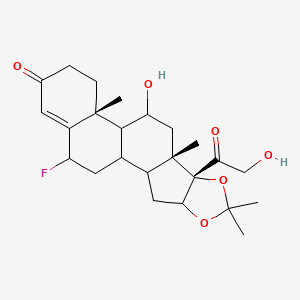
![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
